sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
The compound with the identifier “sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[322,4,6-trinitrotoluene . It is a chemical compound that has been widely used in various applications, particularly in the field of explosives. This compound is a yellow, odorless, and crystalline solid at room temperature. It is known for its stability and explosive properties, making it a crucial component in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The process is carefully controlled to prevent any unwanted side reactions and to ensure the safety of the workers. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.
Reduction: Aminotoluenes and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Research on its effects on living organisms and its potential use in bioremediation.
Medicine: Limited applications due to its toxicity, but studied for its effects on biological systems.
Industry: Widely used in mining, construction, and military applications as an explosive.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitro compounds. It has a relatively low melting point, making it easier to mold and shape for various applications. Its explosive power and stability make it a preferred choice in military and industrial applications.
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-YWUHCJSESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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